methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine
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Overview
Description
N-Nitroso Fluoxetine is a derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. N-Nitroso Fluoxetine is of particular interest due to its potential genotoxic properties, which have implications for both pharmaceutical safety and environmental impact .
Mechanism of Action
Target of Action
It is structurally similar to fluoxetine, which primarily targets the serotonin transporter .
Mode of Action
Based on its structural similarity to fluoxetine, it may interact with its target by binding to the active site, thereby inhibiting the reuptake of serotonin and increasing its concentration in the synaptic cleft .
Biochemical Pathways
If it acts similarly to fluoxetine, it may influence the serotonin signaling pathway, leading to downstream effects such as mood regulation .
Pharmacokinetics
Fluoxetine is well-absorbed after oral administration, widely distributed in the body, extensively metabolized in the liver, and excreted in urine .
Result of Action
If it acts similarly to fluoxetine, it may lead to an increase in serotonin levels in the synaptic cleft, potentially leading to mood elevation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitroso Fluoxetine can be synthesized through the nitrosation of fluoxetine. This process typically involves the reaction of fluoxetine with nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions must be carefully controlled to ensure the formation of the N-nitroso compound without significant degradation of the fluoxetine molecule .
Industrial Production Methods
Industrial production of N-Nitroso Fluoxetine would follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The process would also include rigorous purification steps to isolate the N-Nitroso Fluoxetine from any by-products or unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso Fluoxetine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert N-Nitroso Fluoxetine back to fluoxetine or other related compounds.
Substitution: This involves the replacement of the nitroso group with other functional groups, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could regenerate fluoxetine .
Scientific Research Applications
N-Nitroso Fluoxetine has several applications in scientific research:
Chemistry: It is used as a model compound to study nitrosation reactions and the stability of nitroso compounds.
Biology: Research into its genotoxic effects helps understand the potential risks associated with nitrosamine impurities in pharmaceuticals.
Medicine: Studies on N-Nitroso Fluoxetine contribute to the broader understanding of the safety and efficacy of fluoxetine and related compounds.
Industry: It is used in the development of analytical methods for detecting nitrosamine impurities in pharmaceutical products
Comparison with Similar Compounds
Similar Compounds
- N-Nitroso Rasagiline
- N-Nitroso Dabigatran
- N-Nitroso Valsartan
Uniqueness
N-Nitroso Fluoxetine is unique due to its derivation from fluoxetine, a widely used antidepressant. This connection makes it particularly relevant for studies on the safety of fluoxetine and its metabolites. Additionally, its genotoxic properties set it apart from other nitrosamines, highlighting the need for careful monitoring and regulation .
Properties
IUPAC Name |
N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]nitrous amide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-22(21-23)12-11-16(13-5-3-2-4-6-13)24-15-9-7-14(8-10-15)17(18,19)20/h2-10,16H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFPKCLSNGLBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150494-06-7 |
Source
|
Record name | N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous Amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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